

An In-depth Technical Guide to Methyl 2,5-dichloronicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2,5-dichloronicotinate*

Cat. No.: *B1303832*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dichloronicotinate, with the CAS number 67754-03-4, is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two chlorine substituents and a methyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and applications, particularly within the realms of pharmaceutical and agrochemical research.

Physicochemical Properties and Structural Features

Methyl 2,5-dichloronicotinate is a white to off-white crystalline solid at room temperature.[\[1\]](#) [\[2\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2,5-dichloronicotinate**

Property	Value	References
CAS Number	67754-03-4	[1] [3]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	[1] [3]
Molecular Weight	206.02 g/mol	[1]
Melting Point	42 - 46 °C	[1]
Boiling Point	204 °C	
Appearance	White to almost white powder/crystal	[1] [2]
Purity	≥ 95-98% (by GC)	[1] [2] [4]
IUPAC Name	methyl 2,5-dichloropyridine-3-carboxylate	[3]
Synonyms	2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate	[1] [2]

The structure of **methyl 2,5-dichloronicotinate** is characterized by a pyridine ring substituted at the 2 and 5 positions with chlorine atoms and at the 3-position with a methoxycarbonyl group. This arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions, a key aspect of its synthetic utility.

Caption: Chemical structure of **Methyl 2,5-dichloronicotinate**.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of **methyl 2,5-dichloronicotinate** involves the esterification of 2,5-dichloronicotinic acid. A well-established protocol is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst.

Synthesis Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of **methyl 2,5-dichloronicotinate** from 2,5-dichloronicotinic acid using thionyl chloride in methanol.[\[5\]](#)

Materials:

- 2,5-dichloronicotinic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dichloronicotinic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of acid) and cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (2.0-5.0 eq) to the cooled solution over 15-30 minutes. The addition is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[\[5\]](#)
- Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 24-48 hours.[\[5\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in diethyl ether.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution, water, and brine.^[5] This step is crucial to neutralize the excess acid and remove water-soluble impurities.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **methyl 2,5-dichloronicotinate**.

Yield: This procedure typically affords a high yield of the desired product, often exceeding 95%.

[\[5\]](#)

Purification and Characterization

The crude product is often obtained as a white to off-white solid and can be purified further by recrystallization from a suitable solvent system, such as ether-pentane or ethanol-water.^[6] Purity is typically assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).

Chemical Reactivity and Key Transformations

The synthetic versatility of **methyl 2,5-dichloronicotinate** stems from the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, while the methyl ester can undergo hydrolysis or amidation.


Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position is generally more reactive than the one at the 5-position due to its ortho and para relationship to the activating groups.

A common transformation is the selective displacement of the 2-chloro substituent by an amine. For instance, reacting **methyl 2,5-dichloronicotinate** with ammonia in 1,4-dioxane under

pressure and heat yields methyl 2-amino-5-chloronicotinate.^[5] This reaction is a key step in the synthesis of more complex heterocyclic systems.

Selective amination at the C2 position.

[Click to download full resolution via product page](#)

Caption: Nucleophilic aromatic substitution of **Methyl 2,5-dichloronicotinate**.

Hydrolysis of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, treatment of methyl 2-amino-5-chloronicotinate with lithium hydroxide in a mixture of methanol and water results in the formation of lithium 2-amino-5-chloronicotinate.^[5] This transformation is often a necessary step to enable further modifications at the carboxylate position, such as amide bond formation.

Applications in Research and Drug Discovery

Methyl 2,5-dichloronicotinate is a valuable intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its applications span across pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

This compound serves as a scaffold for the development of novel therapeutic agents. It is particularly useful in the synthesis of compounds targeting various diseases, including inflammatory conditions and cancer.^[1] The ability to selectively functionalize the pyridine ring allows for the creation of libraries of compounds for high-throughput screening in drug discovery campaigns. The introduction of a methyl group, in general, can significantly impact the pharmacodynamic and pharmacokinetic properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.^[7]

Agrochemical Development

In the agrochemical industry, **methyl 2,5-dichloronicotinate** is an intermediate in the production of pesticides, including herbicides and insecticides.[\[1\]](#) The dichlorinated pyridine core is a common feature in many commercial agrochemicals, and the reactivity of this starting material allows for the efficient synthesis of these complex molecules.

Other Applications

Beyond its primary use in life sciences, this compound also finds applications in:

- Materials Science: Incorporation into polymers to enhance their thermal stability and durability.[\[1\]](#)
- Analytical Chemistry: Used as a standard in chromatographic techniques for the quantification of related compounds.[\[1\]](#)
- Biochemistry: Employed in enzyme inhibition studies to probe metabolic pathways and identify potential therapeutic targets.[\[1\]](#)

Safety and Handling

Methyl 2,5-dichloronicotinate is an irritant and should be handled with appropriate personal protective equipment (PPE).

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
- Precautionary Statements:
 - Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[\[8\]](#)
 - Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[\[8\]](#)

- Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Store at room temperature.[3]

It is imperative to consult the Safety Data Sheet (SDS) before handling this chemical.[8][9]

Conclusion

Methyl 2,5-dichloronicotinate is a synthetically valuable building block with a broad range of applications, particularly in drug discovery and agrochemical research. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an indispensable tool for organic chemists. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2,5-Dichloronicotinate | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Methyl 2,5-dichloronicotinate | CymitQuimica [cymitquimica.com]
- 5. METHYL 2,5-DICHLORONICOTINATE | 67754-03-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2,5-dichloronicotinate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1303832#methyl-2-5-dichloronicotinate-cas-number-67754-03-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com